Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate
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Overview
Description
Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a butanoate backbone
Scientific Research Applications
Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate typically involves the esterification of 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: The major product is 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid.
Reduction: The major product is 2-(3-chlorophenyl)-4-hydroxy-4-phenylbutanoate.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate
- Ethyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate
- Methyl 2-(3-bromophenyl)-4-oxo-4-phenylbutanoate
Uniqueness
Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-21-17(20)15(13-8-5-9-14(18)10-13)11-16(19)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRBGPAYKCILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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